Bienvenue dans la boutique en ligne BenchChem!

2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Pharmacophore design Lead optimization Medicinal chemistry

2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 866018-61-3; molecular formula C₁₆H₁₆N₆O₃S; MW 372.4 g·mol⁻¹) is a fully synthetic, fused tricyclic heterocycle built on the bioisosteric purine-mimetic [1,2,4]triazolo[1,5-a]pyrimidine scaffold. Its structure incorporates a methylsulfanyl group at the 2-position and a 5-morpholino-2-nitrophenyl substituent at the 5-position, conferring a distinct hydrogen-bond acceptor profile (8 HBA, 0 HBD), a calculated XLogP3 of 2.2, and a topological polar surface area (TPSA) of approximately 97 Ų.

Molecular Formula C16H16N6O3S
Molecular Weight 372.4
CAS No. 866018-61-3
Cat. No. B2742271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS866018-61-3
Molecular FormulaC16H16N6O3S
Molecular Weight372.4
Structural Identifiers
SMILESCSC1=NN2C=CC(=NC2=N1)C3=C(C=CC(=C3)N4CCOCC4)[N+](=O)[O-]
InChIInChI=1S/C16H16N6O3S/c1-26-16-18-15-17-13(4-5-21(15)19-16)12-10-11(2-3-14(12)22(23)24)20-6-8-25-9-7-20/h2-5,10H,6-9H2,1H3
InChIKeySBNVWSZSBXIPTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine (866018-61-3): Procurement-Grade Identity and Physicochemical Snapshot


2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 866018-61-3; molecular formula C₁₆H₁₆N₆O₃S; MW 372.4 g·mol⁻¹) is a fully synthetic, fused tricyclic heterocycle built on the bioisosteric purine-mimetic [1,2,4]triazolo[1,5-a]pyrimidine scaffold [1]. Its structure incorporates a methylsulfanyl group at the 2-position and a 5-morpholino-2-nitrophenyl substituent at the 5-position, conferring a distinct hydrogen-bond acceptor profile (8 HBA, 0 HBD), a calculated XLogP3 of 2.2, and a topological polar surface area (TPSA) of approximately 97 Ų [2]. The compound is commercially available at a certified minimum purity of 95% (HPLC) from major screening-library suppliers and is manufactured under ISO-compliant quality systems .

Why Simple 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine Analogs Cannot Replace 866018-61-3 in Focused Screening


The [1,2,4]triazolo[1,5-a]pyrimidine class exhibits pronounced structure–activity relationship (SAR) sensitivity at the C-5 aryl position, where even conservative substituent modifications can produce multi-fold shifts in kinase inhibitory potency and selectivity [1]. In the prototypical CDK2 inhibitor series, for example, the identity of the C-5 substituent is a primary determinant of both target engagement (IC₅₀) and selectivity over off-target kinases such as GSK-3β [2]. The morpholino-nitrophenyl moiety in CAS 866018-61-3 introduces a unique combination of basic tertiary amine character, hydrogen-bond acceptor capacity, and electron-withdrawing nitro-group polarization that is absent from simple phenyl, fluorophenyl, or trifluoromethylphenyl C-5 analogs (e.g., CAS 866019-43-4) [3]. Consequently, generic replacement with a structurally simpler 2-(methylsulfanyl)-5-aryl-triazolo[1,5-a]pyrimidine would produce a materially different pharmacophore geometry and electronic profile, undermining reproducibility in any biological assay in which C-5 aryl interactions contribute to binding.

Head-to-Head Physicochemical and Pharmacophore Differentiation of 2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine (866018-61-3) Versus Closest Structural Analogs


Hydrogen-Bond Acceptor Count and Polarity Differentiation vs. 5-Trifluoromethylphenyl Analog (CAS 866019-43-4)

CAS 866018-61-3 possesses 8 hydrogen-bond acceptor (HBA) sites versus an estimated 5 for the 5-(3-trifluoromethylphenyl) analog CAS 866019-43-4, a consequence of the morpholino ring oxygen and nitro-group oxygens [1]. This difference directly alters the compound's capacity for polar interactions with kinase hinge regions or ATP-binding pockets. The topological polar surface area (TPSA) of CAS 866018-61-3 is calculated at 96.69 Ų, compared to an estimated lower TPSA for the trifluoromethylphenyl congener, impacting membrane permeability prediction and CNS multiparameter optimization (MPO) scores . These quantitative differences are cardinal for projects where fine-tuning of ADME properties is required while maintaining the triazolo[1,5-a]pyrimidine scaffold.

Pharmacophore design Lead optimization Medicinal chemistry

Morpholino Basic Center: pKa and Ionization State Differentiation vs. 5-Aryl Analogs Lacking a Tertiary Amine

The morpholino substituent at the C-5 phenyl ring of CAS 866018-61-3 introduces a tertiary amine with a predicted pKa of approximately 6.5–7.5 (based on the morpholine conjugate acid pKa of ~8.5, modulated by the electron-withdrawing nitro substituent) [1]. In contrast, 5-aryl analogs such as CAS 866019-43-4 (trifluoromethylphenyl) and CAS 860612-12-0 (4-fluorophenyl) lack any ionizable basic center at physiological pH . At pH 7.4, CAS 866018-61-3 is predicted to exist in a partially ionized state, conferring higher aqueous solubility and enabling salt-form development (e.g., hydrochloride) for formulation. This ionization differential has direct consequences for assay medium solubility, cellular permeability, and potential lysosomotropic behavior.

Ionization state Solubility Drug design

Verified Purity Benchmark: ≥95% (HPLC) with Full QA Documentation from Commercial Suppliers

CAS 866018-61-3 is supplied with a documented minimum purity of 95% (HPLC; AKSci Cat. No. 7223CN) or ≥98% (MolCore), accompanied by batch-specific certificates of analysis (CoA) and safety data sheets (SDS) . Many closely related 2-(methylsulfanyl)-5-aryl-triazolo[1,5-a]pyrimidine analogs are available only as custom synthesis or from non-ISO-certified sources with undocumented or lower purity. The availability of this compound at specified purity from an ISO-compliant manufacturer reduces the risk that assay results are confounded by impurities exceeding 2–5%, which can produce false positives or negatives in high-throughput screening campaigns [1].

Compound procurement Quality assurance Screening reproducibility

Scaffold Precedence for Kinase Inhibition: CDK2 IC₅₀ of 120 nM Achieved by Triazolo[1,5-a]pyrimidines in the Same Core Class

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been validated as a bona fide kinase-inhibitor chemotype: Richardson et al. (2006) reported a lead compound from this class with a CDK2 IC₅₀ of 120 nM and 167-fold selectivity over GSK-3β, driven by structure-guided optimization of C-5 and C-7 substituents [1]. Separately, Luo et al. (2007) demonstrated that [1,2,4]triazolo[1,5-a]pyrimidine derivatives bearing functional groups at C-5 exhibit meaningful anti-tumor activity, with compound 19 achieving IC₅₀ values of 12.3 μM (Bel-7402) and 6.1 μM (HT-1080) in vitro [2]. CAS 866018-61-3 maps directly onto this validated scaffold and incorporates C-5 substitution—a position critical for kinase hinge-binding interactions—providing a direct structural rationale for its investigation as a potential kinase-targeting probe.

Kinase inhibition CDK2 Scaffold validation

Lipophilicity Differential: Predicted logP 2.2 vs. Higher logP of Fluorinated and Methyl-Substituted 5-Aryl Analogs

CAS 866018-61-3 has a computed XLogP3 of 2.2 (PubChem) and a consensus logP of 2.5376 (Mcule) [1]. By comparison, 5-aryl analogs incorporating trifluoromethyl (CAS 866019-43-4) or fluorophenyl substituents are predicted to exhibit logP values in the range of 3.0–4.0 due to increased hydrophobic surface area . This logP differential of ~0.8–1.8 log units translates into a meaningful shift in predicted aqueous solubility and plasma protein binding. For screening programs prioritizing lower lipophilicity to mitigate promiscuity or improve ligand efficiency indices (LE, LLE), CAS 866018-61-3 may be the more appropriate 2-(methylsulfanyl)-triazolo[1,5-a]pyrimidine derivative.

Lipophilicity ADME prediction Ligand efficiency

Critical Caveat: Absence of Published Direct Biological Activity Data for CAS 866018-61-3 as of May 2026

A systematic search of PubMed, Google Scholar, PubChem BioAssay, ChEMBL, and major patent databases as of 2026-05-09 returned zero peer-reviewed publications or patents reporting quantitative biochemical IC₅₀, cellular EC₅₀, Kd, or in vivo pharmacokinetic data for CAS 866018-61-3 [1]. The compound appears exclusively in commercial screening-library catalogs and chemical supplier databases. Consequently, all differentiation claims in this guide are necessarily restricted to (i) computed physicochemical properties, (ii) scaffold-class biological precedents from structurally related but non-identical [1,2,4]triazolo[1,5-a]pyrimidines, and (iii) supplier quality specifications. No inference of target engagement, selectivity, or cellular activity should be made for this specific CAS number without de novo experimental validation. This transparency is provided to enable fully informed procurement decisions.

Data transparency Procurement risk Experimental validation

Recommended Research and Procurement Application Scenarios for 2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine (866018-61-3)


Scaffold Diversification in Kinase-Focused Chemical Library Design

Medicinal chemistry teams building kinase-targeted screening libraries can deploy CAS 866018-61-3 as a deliberate C-5 diversification vector within the validated [1,2,4]triazolo[1,5-a]pyrimidine scaffold. The compound introduces a morpholino-nitrophenyl pharmacophore at the C-5 position—a site critical for kinase hinge-region interaction [1]—thereby expanding the library's chemical space coverage relative to simple 5-aryl analogs. When used alongside the 5-(3-trifluoromethylphenyl) congener (CAS 866019-43-4), researchers can systematically probe the impact of polarity, basicity, and hydrogen-bonding capacity on kinase selectivity profiles. The documented ≥95% purity ensures that screening hit follow-up is not complicated by impurity-driven false positives.

Physicochemical Property Benchmarking and ADME Profiling Studies

The distinct physicochemical signature of CAS 866018-61-3—moderate logP (2.2), high TPSA (97 Ų), and presence of an ionizable morpholino center—makes it an informative probe compound for ADME assay calibration and in silico model validation [1]. Parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability measurements on this compound, benchmarked against the neutral 5-trifluoromethylphenyl analog, can quantify the permeability cost of increased polarity within an otherwise conserved scaffold context. Similarly, equilibrium solubility determinations at pH 2.0, 6.8, and 7.4 can empirically validate the predicted ionization-dependent solubility enhancement conferred by the morpholino substituent [2].

De Novo Kinase Profiling and Target Deconvolution Using an Unexplored Chemotype

For academic screening centers or core facilities conducting broad-panel kinase profiling (e.g., Eurofins KinaseProfiler™, DiscoverX KINOMEscan®), CAS 866018-61-3 offers a unique opportunity to profile a structurally distinct but scaffold-validated analog with no pre-existing selectivity or potency data [1]. The scaffold-class precedent for CDK2 inhibition (IC₅₀ as low as 120 nM for close analogs) provides a rational hypothesis for prioritizing this compound in a kinase panel, while the absence of prior data minimizes publication bias . Hits identified can seed novel SAR series independent of existing intellectual property, as no patents have been identified for this specific CAS number as of May 2026.

Negative Control or Counter-Screen Compound Design

Investigators studying structure–activity relationships of C-5-substituted triazolo[1,5-a]pyrimidines may employ CAS 866018-61-3 as a control compound representing a high-polarity, ionizable phenotype within the series. When comparing the potency of lead compounds bearing hydrophobic C-5 substituents against a specific kinase target, this compound can serve as a negative-control probe to rule out non-specific or assay-interference effects driven by the morpholino or nitro groups [1]. Its well-characterized purity and commercial availability from multiple suppliers ensure that control experiments are reproducible and accessible without custom synthesis .

Quote Request

Request a Quote for 2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.